(R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves cyclization reactions under specific conditions . Industrial production methods may include the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of various diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of ®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrrolidine-2-one derivatives are known for their potent biological activities, including antimicrobial and anticancer effects .
Eigenschaften
Molekularformel |
C8H14ClNO4 |
---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
2-[(3R)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-2-3-9(4-6)5-7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m1./s1 |
InChI-Schlüssel |
BAYUGDCGBKOLPS-FYZOBXCZSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCN(C1)CC(=O)O.Cl |
Kanonische SMILES |
COC(=O)C1CCN(C1)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.